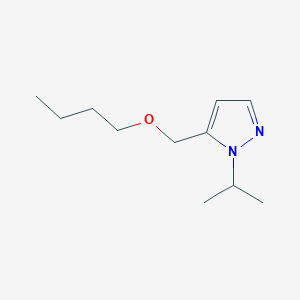
5-(butoxymethyl)-1-isopropyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(butoxymethyl)-1-isopropyl-1H-pyrazole, also known as BPIP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPIP is a pyrazole derivative that has been shown to have a range of biological effects, making it a valuable tool for investigating various physiological and biochemical processes.
Wirkmechanismus
The mechanism of action of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole is not fully understood, but it is thought to act by modulating various signaling pathways in the body. 5-(butoxymethyl)-1-isopropyl-1H-pyrazole has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 5-(butoxymethyl)-1-isopropyl-1H-pyrazole has also been shown to activate the protein kinase C (PKC) pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
5-(butoxymethyl)-1-isopropyl-1H-pyrazole has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, vasodilatory, and anticancer properties. 5-(butoxymethyl)-1-isopropyl-1H-pyrazole has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response. 5-(butoxymethyl)-1-isopropyl-1H-pyrazole has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
5-(butoxymethyl)-1-isopropyl-1H-pyrazole has several advantages as a research tool, including its ability to modulate various signaling pathways in the body, its anti-inflammatory and antioxidant properties, and its potential as an anticancer agent. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, including investigating its potential as a treatment for various diseases, such as Alzheimer's disease, cardiovascular disease, and cancer. Further research is also needed to fully understand its mechanism of action and to optimize its use as a research tool. Additionally, the development of new synthesis methods for 5-(butoxymethyl)-1-isopropyl-1H-pyrazole may lead to the discovery of new derivatives with even greater biological activity.
Synthesemethoden
5-(butoxymethyl)-1-isopropyl-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 1-bromo-3-isopropyl-5-(butoxymethyl)pyrazole with sodium azide, followed by reduction with lithium aluminum hydride. Other methods include the reaction of 1-bromo-3-isopropyl-5-(butoxymethyl)pyrazole with hydrazine hydrate, followed by oxidation with potassium permanganate.
Wissenschaftliche Forschungsanwendungen
5-(butoxymethyl)-1-isopropyl-1H-pyrazole has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In the central nervous system, 5-(butoxymethyl)-1-isopropyl-1H-pyrazole has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. In the cardiovascular system, 5-(butoxymethyl)-1-isopropyl-1H-pyrazole has been shown to have vasodilatory effects, improving blood flow and reducing hypertension. In cancer research, 5-(butoxymethyl)-1-isopropyl-1H-pyrazole has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
5-(butoxymethyl)-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-4-5-8-14-9-11-6-7-12-13(11)10(2)3/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMROFMRMPRQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC=NN1C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(butoxymethyl)-1-isopropyl-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

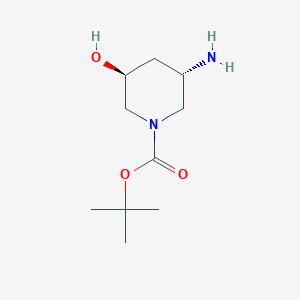
![2-(4-methoxyphenoxy)-N-(2-methylbenzo[d]thiazol-5-yl)ethanesulfonamide](/img/structure/B2793755.png)
![N-[(Z)-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl]methylideneamino]-4-(trifluoromethyl)benzamide](/img/structure/B2793757.png)
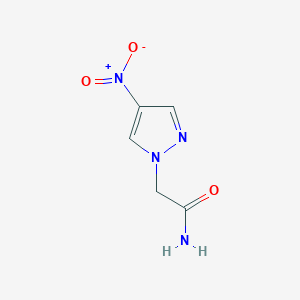
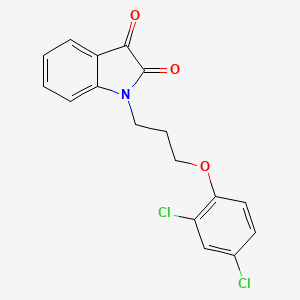
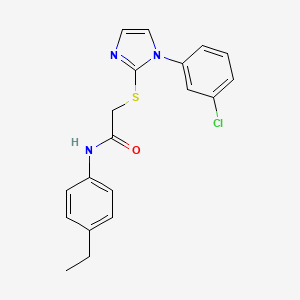
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2793762.png)
![N-isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2793763.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2793765.png)
![Sodium;2-[(5-oxopyrrolidin-3-yl)amino]acetate](/img/structure/B2793766.png)
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793768.png)
![1-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2793770.png)

